N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The nitro group could undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the amide group could influence its solubility .Scientific Research Applications
Antimicrobial Activity
A study by Anuse et al. (2019) synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives, including compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide, for their antimicrobial activity. The synthesized compounds showed good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antimicrobial agents. This research indicates a promising direction towards the design and synthesis of potent 2-aminobenzothiazoles derivatives with antimicrobial properties (Anuse et al., 2019).
Anticancer Activity
Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although the specific compound this compound was not directly studied, the research on structurally related compounds showed significant anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This suggests the potential utility of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Radiolabeling and Imaging Applications
Lang et al. (1999) explored the synthesis of fluorinated derivatives for potential use in imaging applications. While the study did not specifically focus on this compound, the development of fluorine-18-labeled compounds for biological imaging provides a context for the potential use of fluorinated benzothiazoles in diagnostic and therapeutic research (Lang et al., 1999).
Synthesis Methodologies
Lee et al. (1999) described a solid-phase synthesis method for the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, utilizing compounds with structural similarities to this compound. This study highlights the importance of advanced synthesis techniques in the development of novel compounds with potential therapeutic applications (Lee et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
Related compounds have been shown to inhibit quorum sensing, a bacterial cell-cell communication mechanism . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Related compounds have been shown to disrupt quorum sensing pathways in bacteria . This disruption can affect a variety of downstream effects, including nutrient availability, defense mechanisms, and toxic behaviors .
Result of Action
Related compounds have been shown to inhibit bacterial growth and disrupt biofilm formation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHWUJDBKVJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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